

Technical Support Center: 5-Chloropyrazine-2-carbonitrile Reaction Optimization

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Compound of Interest

Compound Name: 5-Chloropyrazine-2-carbonitrile

Cat. No.: B1357153

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Welcome to the technical support center for **5-Chloropyrazine-2-carbonitrile**. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for reactions involving this versatile heterocyclic building block. The content is structured in a question-and-answer format to directly address potential issues encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding the reactivity, handling, and characteristics of **5-Chloropyrazine-2-carbonitrile**.

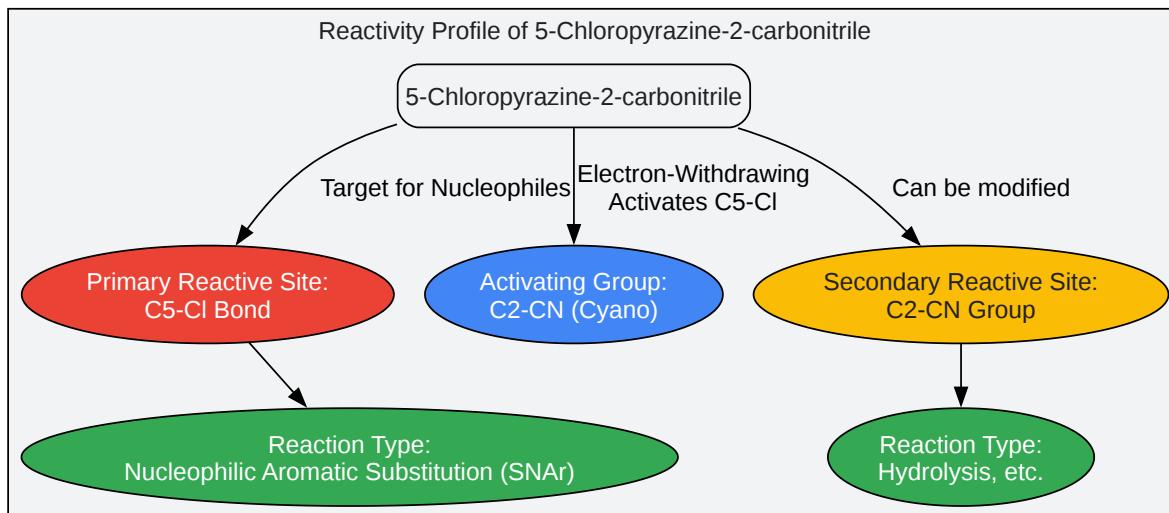
Q1: What are the key reactive sites on 5-Chloropyrazine-2-carbonitrile and how do its functional groups influence its reactivity?

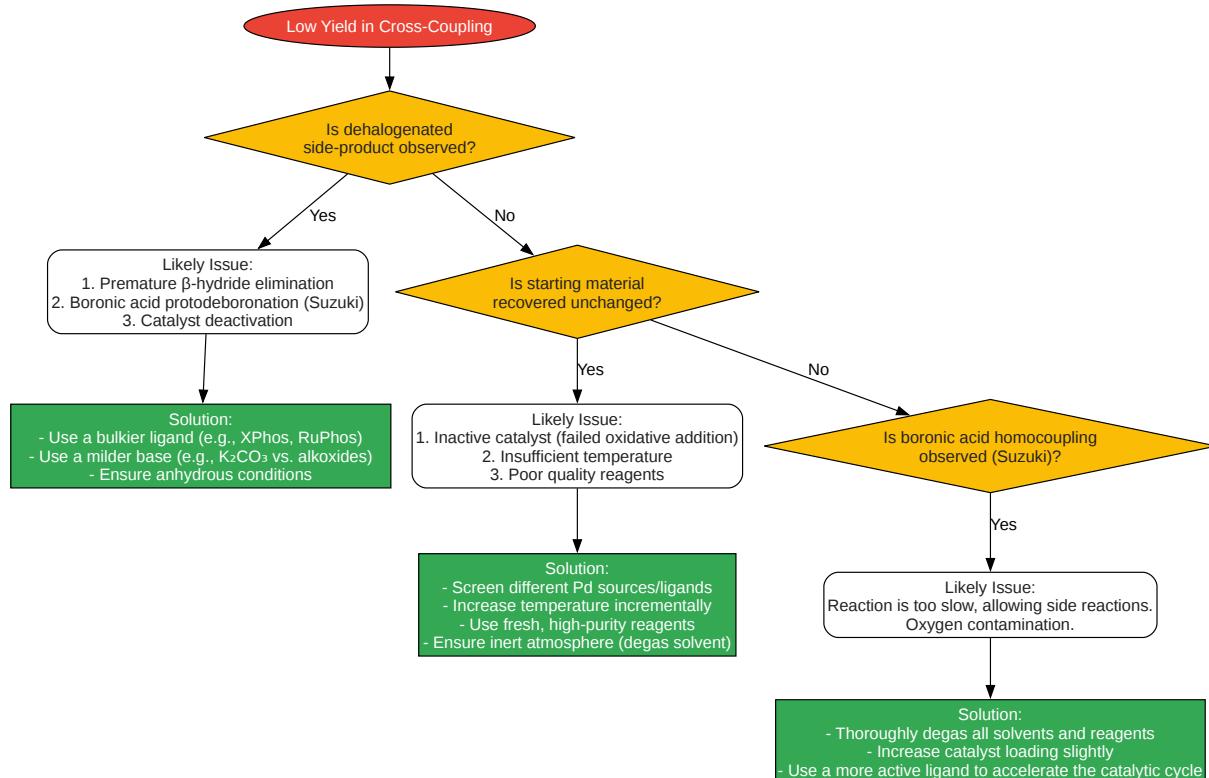
Answer: **5-Chloropyrazine-2-carbonitrile** (MW: 139.54 g/mol, CAS: 36070-75-4) has a unique electronic profile that dictates its reactivity.^{[1][2]} The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is significantly amplified by two powerful electron-withdrawing groups:

- Cyano Group (-CN) at C2: This group strongly activates the ring for nucleophilic attack through both inductive and resonance effects.

- Chlorine Atom (-Cl) at C5: While a halogen, its primary role in this context is as a leaving group. The electron-withdrawing nature of the cyano group and the pyrazine nitrogens makes the C5 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[\[1\]](#)

Therefore, the primary reaction pathway is the displacement of the chlorine atom at the C5 position by a nucleophile. Secondary reactions can involve the cyano group, such as hydrolysis to a carboxylic acid or amide.[\[3\]](#)



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References

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